![molecular formula C10H17BrN4OS B10921504 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B10921504.png)
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-(3-methoxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and an ethyl chain, which is further connected to a thiourea moiety substituted with a methoxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Alkylation: The brominated pyrazole is alkylated with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Thiourea Formation: The final step involves the reaction of the alkylated pyrazole with thiourea and 3-methoxypropylamine under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Sulfonyl derivatives of the thiourea moiety.
Reduction Products: Corresponding amines or other reduced forms of the thiourea moiety.
Scientific Research Applications
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the thiourea moiety can participate in hydrogen bonding or electrostatic interactions with the target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA: Similar structure but with a chlorine atom instead of bromine.
N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA: Similar structure but with a methyl group instead of bromine.
N-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHOXYPROPYL)THIOUREA imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C10H17BrN4OS |
|---|---|
Molecular Weight |
321.24 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C10H17BrN4OS/c1-16-6-2-3-12-10(17)13-4-5-15-8-9(11)7-14-15/h7-8H,2-6H2,1H3,(H2,12,13,17) |
InChI Key |
POWIMYGGOKCDRX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NCCN1C=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-](/img/structure/B10921422.png)
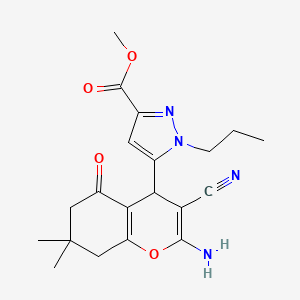
![1-benzyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921431.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10921437.png)
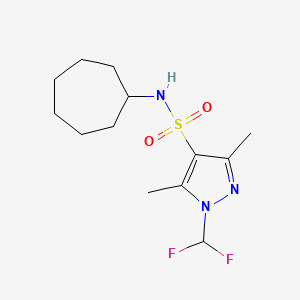
![N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10921457.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921459.png)
![N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10921463.png)
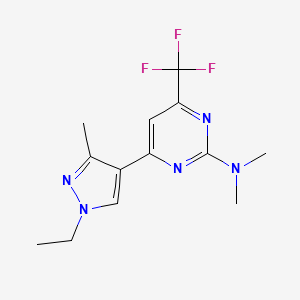
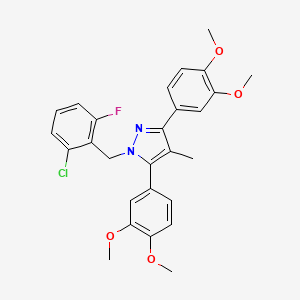
![N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10921497.png)
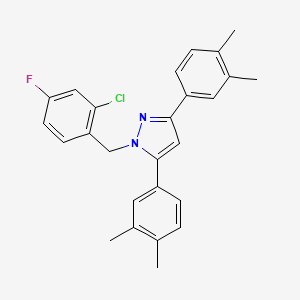
![2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10921507.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921508.png)
